molecular formula C19H35N3O5 B1664364 Actinonin CAS No. 13434-13-4

Actinonin

Cat. No. B1664364
CAS RN: 13434-13-4
M. Wt: 385.5 g/mol
InChI Key: XJLATMLVMSFZBN-VYDXJSESSA-N
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Description

Actinonin is a naturally occurring antibacterial agent produced by Actinomyces . It has demonstrated anti-tumor activity and inhibits aminopeptidase M, aminopeptidase N, and leucine aminopeptidase . Actinonin is a potent reversible peptide deformylase (PDF) inhibitor with a Ki of 0.28 nM .


Synthesis Analysis

The naturally occurring hydroxamic acid actinonin was isolated from species of actinomycetes and characterized as an antibiotic in the 1960s . More than 30 years later, the antibacterial activity of actinonin was attributed to inhibition of the metallohydrolase peptide deformylase (PDF), an enzyme that performs an essential step in bacterial protein synthesis .


Molecular Structure Analysis

Actinonin is bound tightly at the active site of the PDFs from Enterococcus faecalis (EfPDF) and Streptococcus pyogenes (SpyPDF) complexed with actinonin at 1.4 and 2.1 Å resolutions, respectively .


Chemical Reactions Analysis

Actinonin has shown antimicrobial properties against major foodborne pathogens, Escherichia coli O157:H7, Listeria monocytogenes, Salmonella Typhimurium, Staphylococcus aureus, and Vibrio vulnificus . Among them, actinonin caused growth defects in S. Typhimurium and V. vulnificus . Resistance to actinonin has been reported in Staphylococcus aureus, Streptococcus pneumonia, Bacillus subtilis, Haemophilus influenza, Streptococcus pyogenes, and Escherichia coli .


Physical And Chemical Properties Analysis

Actinonin has a molecular weight of 385.5 g/mol . It is a solid substance that is soluble in DMSO up to 50 mg/mL (ultrasonic) .

Scientific Research Applications

Herbicidal Activity in Plants

Actinonin, a naturally occurring hydroxamic acid, exhibits both pre- and post-emergence herbicidal activity. However, its efficacy as a broad-spectrum herbicide is limited due to rapid metabolism by plants. Studies have shown that actinonin is extensively metabolized in tobacco plants, with only about 17% of the parent compound remaining 48 hours after application. The major metabolic pathways involve the hydrolysis of the hydroxamate group to its corresponding acid and reduction to the corresponding amide, both resulting in functionally inactive metabolites. This metabolic activity provides insights into the detoxification mechanisms in plants and the low efficacy of actinonin as a herbicide (Hou et al., 2006).

Role in Antibiotic Development

Actinonin's antimicrobial properties, particularly its role as an inhibitor of peptide deformylase (PDF), have made it a valuable lead compound for new antibiotic drug candidates. Its hydroxamate moiety mediates inhibition of metalloproteinases, which is crucial for its activity. The identification and characterization of the actinonin biosynthetic gene cluster provide insights into its synthesis and potential modifications to enhance its efficacy (Wolf et al., 2018).

Cancer Research

Actinonin has shown potential in cancer research, notably in the context of brain tumor development. It has been identified as a selective inhibitor of soluble secreted matrix metalloproteinase (MMP), especially targeting MT1-MMP-mediated proMMP-2 activation in glioblastoma cells. This inhibition suggests a therapeutic application for actinonin in direct targeting of brain tumor infiltration and associated angiogenesis (Sina et al., 2009).

Nanoparticle Encapsulation for Lung Cancer Therapy

The use of human serum albumin nanoparticles encapsulating actinonin has shown promise in the treatment of lung adenocarcinoma. This approach aims to increase the bioavailability and reduce the systemic toxicity of actinonin. In a murine model, this nanoformulation exhibited sustained release and therapeutic efficacy comparable to the free drug, suggesting a potential alternative strategy for treating lung adenocarcinoma (Ahlawat et al., 2022).

Antimalarial Potential

Actinonin has been explored for its antimalarial activity. It inhibits the growth of Plasmodium falciparum, suggesting its potential as a lead compound for developing new antimalarial drugs. However, its effectiveness in a rodent malaria model was limited, indicating the need for further development and optimization (Wiesner et al., 2001).

Safety And Hazards

Actinonin should be handled with care to avoid dust formation and inhalation of mists, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Actinonin has potential for future research directions and for the development of innovative therapeutic approaches . It could be used as a novel target for the treatment of antibacterial infections . Moreover, it has potential as an effective agent for food sanitization or preservation .

properties

IUPAC Name

(2R)-N'-hydroxy-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)/t14-,15+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLATMLVMSFZBN-VYDXJSESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](CC(=O)NO)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928580
Record name Actinonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actinonin

CAS RN

13434-13-4
Record name Actinonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13434-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actinonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Formyl-Hydroxy-Amino)-Methyl]-Heptanoic Acid [1-(2-Hydroxymethyl-Pyrrolidine-1-Carbonyl)-2-Methyl-Propyl]-Amide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04310
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Actinonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACTINONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P18SPA8N0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,610
Citations
DZ Chen, DV Patel, CJ Hackbarth, W Wang… - Biochemistry, 2000 - ACS Publications
… The susceptibility of this strain to actinonin increases with decreased levels of PDF expression, indicating that actinonin inhibits bacterial growth by targeting this enzyme. Actinonin …
Number of citations: 362 pubs.acs.org
H UMEZAWA, T AOYAGI, T TANAKA… - The Journal of …, 1985 - jstage.jst.go.jp
… M (EC 3.4.11.2), we isolated the known actinonin¢' and found that this antibiotic inhibits aminopeptidases. We report the screening method and isolation and identification of actinonin …
Number of citations: 109 www.jstage.jst.go.jp
Y Xu, LT Lai, JL Gabrilove, DA Scheinberg - … research: an official journal of the …, 1998 - AACR
Actinonin, an antibiotic and CD13/aminopeptidase N (APN) inhibitor, has been shown to be cytotoxic to tumor cell lines in vitro. We investigated the antiproliferative effects of actinonin …
Number of citations: 75 aacrjournals.org
MD Lee, Y She, MJ Soskis, CP Borella… - The Journal of …, 2004 - Am Soc Clin Investig
… another target of actinonin that might explain its selective anticancer activity. Actinonin’s potent … Moreover, we designed and synthesized a class of new inhibitors, based on actinonin, …
Number of citations: 138 www.jci.org
JP Guilloteau, M Mathieu, C Giglione, V Blanc… - Journal of molecular …, 2002 - Elsevier
… It was shown later that actinonin is a potent PDF inhibitor with … , as was the crystal structure of actinonin in complex with E. … PDFs free or bound to actinonin from Gram-positive and Gram-…
Number of citations: 164 www.sciencedirect.com
JJ Gordon, BK Kelly, GA Miller - Nature, 1962 - nature.com
DURING a programme of screening of soil and other materials to select antibiotically active microorganisms, Drs. R. Green and R. Bhagwan Singh, of the Institute for Medical Research, …
Number of citations: 105 www.nature.com
M Hachisu, T Hiranuma, S Murata, T Aoyagi… - Life sciences, 1987 - Elsevier
… actinonin ip to met-enkephalin analgesia was almost the same potency as that of thiorphan, whereas the inhibitory activity of actinonin … done to test the effect of actinonin on the various …
Number of citations: 26 www.sciencedirect.com
MD Lee, C Antczak, Y Li, FM Sirotnak… - Biochemical and …, 2003 - Elsevier
… The inhibition of HsPDF may provide an explanation for the mechanism by which actinonin … show that actinonin inhibits HsPDF activity, suggesting a possible explanation for actinonin’s …
Number of citations: 74 www.sciencedirect.com
L Hu, X Cai, S Dong, Y Zhen, J Hu… - Journal of Medicinal …, 2020 - ACS Publications
… Actinonin, a naturally occurring peptidomimetic HsPDF inhibitor, was reported to inhibit the … , we screened an in-house collection of actinonin derivatives and found two initial hits with …
Number of citations: 18 pubs.acs.org
Z Wang, C Herzog, GP Kaushal, N Gokden… - Shock (Augusta …, 2011 - ncbi.nlm.nih.gov
… actinonin on two key factors contributing to renal injury, capillary perfusion and tubular epithelial injury, and to compare the therapeutic potential of actinonin … show that actinonin not only …
Number of citations: 45 www.ncbi.nlm.nih.gov

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